molecular formula C22H18N4O2S B2581574 1-(4-Methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone CAS No. 1004439-90-0

1-(4-Methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone

Cat. No. B2581574
CAS RN: 1004439-90-0
M. Wt: 402.47
InChI Key: HXWSAYIRFSUVLE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a pyrazolylphenyl group, a pyridazinyl group, and a sulfanylethanone group .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The presence of several functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds are often insoluble in water but soluble in organic solvents .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Cytochrome P450 enzymes play a significant role in the metabolism of drugs. Potent and selective chemical inhibitors are crucial for deciphering the involvement of specific CYP isoforms in drug metabolism. Understanding the selectivity of these inhibitors can help in predicting drug-drug interactions (Khojasteh et al., 2011).

Anticancer Drugs with High Tumor Specificity

The search for new types of anticancer drugs that exhibit high tumor specificity with minimal keratinocyte toxicity is ongoing. Certain compounds have shown promising results in inducing apoptotic cell death in cancer cell lines, highlighting the importance of chemical modification for reduced toxicity (Sugita et al., 2017).

Selective Cyclooxygenase Inhibitors

Compounds like ABT-963 have been identified as potent and selective COX-2 inhibitors, suggesting their potential in treating pain and inflammation associated with arthritis. Such selective inhibitors are crucial for minimizing side effects and improving therapeutic outcomes (Asif, 2016).

Analytical Methods for Antioxidant Activity

Various analytical methods are used to determine the antioxidant activity of compounds, which is essential for applications in food engineering, medicine, and pharmacy. Understanding these methods can aid in the development of compounds with antioxidant properties (Munteanu & Apetrei, 2021).

Synthesis of Heterocycles

The synthesis of heterocycles from compounds with specific chemical frameworks is an area of significant interest due to their applications in medicinal chemistry. Research on synthetic protocols offers insights into creating novel compounds with potential therapeutic applications (Jakhmola et al., 2016).

Future Directions

Future research on this compound could involve determining its exact structure, synthesizing it, studying its chemical reactions, and investigating its potential uses, such as its potential as a tubulin polymerization inhibitor .

properties

IUPAC Name

1-(4-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-28-19-9-5-17(6-10-19)21(27)15-29-22-12-11-20(24-25-22)16-3-7-18(8-4-16)26-14-2-13-23-26/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWSAYIRFSUVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone

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